molecular formula C17H23NO3 B1681285 Tetrahydropiperine CAS No. 23434-88-0

Tetrahydropiperine

Cat. No. B1681285
CAS RN: 23434-88-0
M. Wt: 289.4 g/mol
InChI Key: APZYKUZPJCQGPP-UHFFFAOYSA-N
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Description

Tetrahydropiperine is a member of benzodioxoles and is a natural product found in Piper swartzianum, Piper tuberculatum, and Piper longum .


Molecular Structure Analysis

Tetrahydropiperine has a molecular formula of C17H23NO3 and a molecular weight of 289.4 g/mol . Its IUPAC name is 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one .


Chemical Reactions Analysis

Tetrahydropiperine’s interaction with metabolic enzyme cytochrome P450 superfamily and competitive hydrophobic interaction at Monoamine oxide B (MAO-B) active site have made it both a xenobiotics bioenhancer and a potential MAO-B inhibitor .


Physical And Chemical Properties Analysis

Tetrahydropiperine has a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol .

Scientific Research Applications

Metabolic Profiling

Tetrahydropiperine, isolated from Piper nigrum L, is known for its insecticide activity. A study by Chen & Li (2020) explored its metabolic profiles in various species. The research identified 20 metabolites of tetrahydropiperine, indicating major metabolic pathways like hydroxylation, dehydrogenation, methylation, GSH conjugation, and glucuronidation. This knowledge is vital for understanding its biological transformations and potential applications.

Cardiovascular and Vascular Remodeling

Tetrandrine, a structurally similar compound to tetrahydropiperine, has been studied for its effects on cardiovascular and vascular remodeling. Rao's (2002) research Rao (2002) highlights Tet's ability to reverse remodeling in hypertension-induced rats, suggesting potential applications in cardiovascular disease treatments.

Cancer Treatment Potential

A study by Lin et al. (2018) explored the combined effects of Tetrandrine and ionizing radiation on colorectal adenocarcinoma cells. The results demonstrated synergistic effects, indicating Tetrandrine's potential as a chemotherapy agent and a radiosensitizer in cancer treatment.

Impact on Drug Metabolism

Research by Zhao et al. (2016) investigated Tetrahydropalmatine's effects on cytochrome P450 enzymes in beagle dogs. The findings suggested minor impacts on some metabolic pathways, highlighting its significance in understanding drug interactions and metabolism.

Inhibitory Mechanisms on Human CYPs

Zhao et al. (2015) studied the inhibitory effects of Tetrahydropalmatine on human cytochrome P450 enzymes Zhao et al. (2015). This research is crucial for predicting drug interactions and understanding the metabolic pathways of pharmaceuticals.

Potential in Treating Pulmonary Diseases

A study by Xie et al. (2002) demonstrated Tetrandrine's multiple biological effects, including anti-inflammatory and antifibrogenetic properties, suggesting its potential application in treating various pulmonary diseases like asthma and pulmonary hypertension.

Gene Expression in PTSD

Ceremuga et al. (2013) examined Tetrahydropalmatine's impact on gene expression in a post-traumatic stress disorder model in rats Ceremuga et al. (2013). The study provides insights into the molecular biology of PTSD and the therapeutic potential of Tetrahydropalmatine in its treatment.

Antifungal Properties

Research by Li et al. (2020) highlighted Tetrandrine's antifungal activity against Botrytis cinerea, a plant pathogen, suggesting its use in plant protection and agriculture.

Safety And Hazards

Tetrahydropiperine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZYKUZPJCQGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177988
Record name Tetrahydropiperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropiperine

CAS RN

23434-88-0
Record name Tetrahydropiperine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropiperine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropiperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAHYDROPIPERINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Piperine (2 g, 7 mmol) was hydrogenated in ethanol (50 ml) over 5% Pd-C under a pressure of hydrogen at 10 psi for 30 mins to give tetrahydropiperine (1.59 g, 78% yield) as an oil2. Tetrahydropiperine (RV-C02)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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